ohioensin G
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Overview
Description
ohioensin G is a natural product found in Polytrichastrum alpinum with data available.
Scientific Research Applications
Inhibition of Protein Tyrosine Phosphatase 1B
Ohioensin G, along with its counterpart Ohioensin F, has been identified as having potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds, derived from the Antarctic moss Polytrichastrum alpinum, exhibit this activity in a non-competitive manner, indicating a unique mechanism of action (Seo et al., 2008).
Role in Atherosclerosis and Antioxidant Activity
Ohioensin G is part of the benzonaphthoxanthenones class, a group of flavonoids that have shown potential in various medicinal applications. Studies indicate their usefulness as antioxidants and in treating atherosclerosis, among other cytotoxic activities against human tumor cell lines (Chandra, Chandra, & Khajuria, 2019).
Anti-Inflammatory Properties
Research on Ohioensin F, which shares structural similarities with Ohioensin G, demonstrates significant anti-inflammatory effects, especially in the context of atherosclerotic disease. It inhibits TNF-α-induced adhesion molecule expression in vascular smooth muscle cells, suggesting its potential as an anti-inflammatory molecule with protective effects on atherosclerotic lesions (Byeon et al., 2012).
Structural and Chemical Characterization
The structural elucidation of various Ohioensins, including Ohioensin G, was a significant step in understanding their biological activities. Their novel polycyclic skeleton has been a focus of research, laying the groundwork for further pharmacological exploration (Zheng et al., 1993).
Cytotoxicity Against Cancer Cell Lines
Ohioensin G, along with other compounds isolated from moss species like Polytrichum commune, has been evaluated for cytotoxicity against various cancer cell lines. This research contributes to the understanding of its potential use in cancer therapy (Fu et al., 2009).
properties
Product Name |
ohioensin G |
---|---|
Molecular Formula |
C23H16O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(1R,14R,15S,23S)-6,9,11,14-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |
InChI |
InChI=1S/C23H16O6/c24-11-6-3-5-10-15(11)17-12(25)8-13(26)18-19(17)20-16(21(27)22(18)28)9-4-1-2-7-14(9)29-23(10)20/h1-8,16,20-21,23-27H/t16-,20+,21-,23+/m1/s1 |
InChI Key |
JFOHOILWNMBZGW-QSABTFIQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]3[C@@H]4[C@@H](O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)[C@@H]3O |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)C3O |
synonyms |
ohioensin G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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